molecular formula C29H18N4NiO3 B1605502 Einecs 255-965-2 CAS No. 42844-93-9

Einecs 255-965-2

Cat. No.: B1605502
CAS No.: 42844-93-9
M. Wt: 529.2 g/mol
InChI Key: IUJCUHZTPCIQQT-UHFFFAOYSA-L
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Preparation Methods

The synthesis of 1,3-dihydro-5,6-bis[(2-hydroxy-1-naphthyl)methylene]amino-2H-benzimidazol-2-onato(2-)-N5,N6,O5,O6]nickel involves the reaction of 2-hydroxy-1-naphthaldehyde with 1,3-diaminobenzene in the presence of nickel salts. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .

Chemical Reactions Analysis

1,3-dihydro-5,6-bis[(2-hydroxy-1-naphthyl)methylene]amino-2H-benzimidazol-2-onato(2-)-N5,N6,O5,O6]nickel undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized nickel complexes.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nickel center.

    Substitution: The compound can undergo substitution reactions where ligands around the nickel center are replaced by other ligands, such as phosphines or amines, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and acetonitrile, as well as catalysts like palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various nickel complexes with different ligand environments .

Scientific Research Applications

1,3-dihydro-5,6-bis[(2-hydroxy-1-naphthyl)methylene]amino-2H-benzimidazol-2-onato(2-)-N5,N6,O5,O6]nickel has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dihydro-5,6-bis[(2-hydroxy-1-naphthyl)methylene]amino-2H-benzimidazol-2-onato(2-)-N5,N6,O5,O6]nickel involves its ability to coordinate with various ligands and substrates. The nickel center can undergo redox reactions, facilitating electron transfer processes. The compound can also interact with biological molecules, such as proteins and nucleic acids, through coordination bonds, hydrogen bonding, and π-π interactions. These interactions can modulate the activity of enzymes and other biological targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 1,3-dihydro-5,6-bis[(2-hydroxy-1-naphthyl)methylene]amino-2H-benzimidazol-2-onato(2-)-N5,N6,O5,O6]nickel include other nickel complexes with similar ligand environments, such as:

    Nickel(II) bis(acetylacetonate): This compound has a similar coordination environment but with acetylacetonate ligands instead of naphthyl and benzimidazole ligands.

    Nickel(II) bis(diphenylphosphino)ethane: This compound features diphenylphosphino ligands, providing different electronic and steric properties compared to the naphthyl and benzimidazole ligands.

The uniqueness of 1,3-dihydro-5,6-bis[(2-hydroxy-1-naphthyl)methylene]amino-2H-benzimidazol-2-onato(2-)-N5,N6,O5,O6]nickel lies in its specific ligand environment, which imparts distinct electronic and steric properties, making it suitable for specific catalytic and biological applications .

Properties

IUPAC Name

nickel(2+);1-[[6-[(2-oxidonaphthalen-1-yl)methylideneamino]-2-oxo-1,3-dihydrobenzimidazol-5-yl]iminomethyl]naphthalen-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20N4O3.Ni/c34-27-11-9-17-5-1-3-7-19(17)21(27)15-30-23-13-25-26(33-29(36)32-25)14-24(23)31-16-22-20-8-4-2-6-18(20)10-12-28(22)35;/h1-16,34-35H,(H2,32,33,36);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJCUHZTPCIQQT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=C(C=C4C(=C3)NC(=O)N4)N=CC5=C(C=CC6=CC=CC=C65)[O-])[O-].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H18N4NiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301014928
Record name (1,3-Dihydro-5,6-bis(((2-hydroxy-1-naphthyl)methylene)amino)-2H-benzimidazol-2-onato(2-)-N5,N6,O5,O6)nickel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301014928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42844-93-9
Record name Nickel, (1,3-dihydro-5,6-bis(((2-(hydroxy-kappaO)-1-naphthalenyl)methylene)amino-kappaN)-2H-benzimidazol-2-onato(2-))-, (SP-4-2)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042844939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nickel, [1,3-dihydro-5,6-bis[[[2-(hydroxy-.kappa.O)-1-naphthalenyl]methylene]amino-.kappa.N]-2H-benzimidazol-2-onato(2-)]-, (SP-4-2)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (1,3-Dihydro-5,6-bis(((2-hydroxy-1-naphthyl)methylene)amino)-2H-benzimidazol-2-onato(2-)-N5,N6,O5,O6)nickel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301014928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,3-dihydro-5,6-bis[[(2-hydroxy-1-naphthyl)methylene]amino]-2H-benzimidazol-2-onato(2-)-N5,N6,O5,O6]nickel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.860
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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